molecular formula C16H14O2S2 B14660525 S-(2-benzoylsulfanylethyl) benzenecarbothioate CAS No. 51290-80-3

S-(2-benzoylsulfanylethyl) benzenecarbothioate

Cat. No.: B14660525
CAS No.: 51290-80-3
M. Wt: 302.4 g/mol
InChI Key: ZZGHXMOIAXIJQA-UHFFFAOYSA-N
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Description

S-(2-benzoylsulfanylethyl) benzenecarbothioate is an organic compound with the molecular formula C16H14OS2 It is a thioester derivative, characterized by the presence of a benzoyl group attached to a sulfanylethyl chain, which is further connected to a benzenecarbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-benzoylsulfanylethyl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 2-mercaptoethyl benzothioate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the thioester bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or column chromatography to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

S-(2-benzoylsulfanylethyl) benzenecarbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzenecarbothioate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

S-(2-benzoylsulfanylethyl) benzenecarbothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(2-benzoylsulfanylethyl) benzenecarbothioate involves its interaction with molecular targets through its thioester functional group. This group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(2-benzoylsulfanylethyl) benzenecarbothioate is unique due to its specific combination of a benzoyl group and a benzenecarbothioate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

51290-80-3

Molecular Formula

C16H14O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

S-(2-benzoylsulfanylethyl) benzenecarbothioate

InChI

InChI=1S/C16H14O2S2/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

ZZGHXMOIAXIJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCSC(=O)C2=CC=CC=C2

Origin of Product

United States

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